![molecular formula C24H44Br6N6 B1684567 N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide
Descripción general
Descripción
AMD 3465 (hexahidrobrometo) es un antagonista potente y selectivo del receptor de quimiocina CXCR4. Exhibe una afinidad ocho veces mayor por CXCR4 en comparación con AMD 3100. Este compuesto inhibe la unión del ligando factor 1 alfa derivado de células estromales a CXCR4, lo cual es crucial para su actividad biológica. Se ha demostrado que AMD 3465 (hexahidrobrometo) inhibe de manera potente la entrada del virus de la inmunodeficiencia humana en las células y moviliza las células madre hematopoyéticas in vivo .
Métodos De Preparación
La síntesis de AMD 3465 (hexahidrobrometo) implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la funcionalización y purificación. La ruta sintética normalmente incluye:
Paso 1: Formación del núcleo tetraazaciclotetradecano.
Paso 2: Introducción del grupo fenilmetil.
Paso 3: Unión de la parte piridinometanamina.
Paso 4: Conversión a la forma de sal hexahidrobrometo.
Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden incluir la síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
AMD 3465 (hexahidrobrometo) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales, mejorando o modificando su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the pyridine ring : Utilizing pyridine derivatives as starting materials.
- Tetrazacyclotetradecane synthesis : This may involve cyclization reactions that create the tetrazole structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Several studies have indicated that compounds similar to N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of cell proliferation : The compound may interfere with cancer cell cycle progression.
- Induction of apoptosis : It can trigger programmed cell death in malignant cells.
Antimicrobial Properties
Research has shown that related compounds possess antimicrobial activity against various bacterial strains. The presence of the pyridine ring is often linked to enhanced interaction with microbial targets.
Neuroprotective Effects
Some derivatives have been studied for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a derivative of this compound showed potent anticancer activity against breast cancer cell lines. The compound was able to inhibit tumor growth in vitro and in vivo models, suggesting its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another research article highlighted the antimicrobial effects of related compounds against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics .
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 12 μM | |
Antimicrobial | E. coli | 8 μg/mL | |
Neuroprotective | SH-SY5Y (neuroblastoma) | 15 μM |
Material Science Applications
The unique structural features of N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine also lend themselves to applications in material science:
- Polymer Chemistry : Its ability to act as a cross-linking agent can be beneficial in creating novel polymeric materials with enhanced mechanical properties.
- Nanotechnology : The compound's unique structure may facilitate the development of nanocarriers for drug delivery systems.
Mecanismo De Acción
AMD 3465 (hexahidrobrometo) ejerce sus efectos uniéndose al receptor CXCR4, bloqueando así la interacción entre CXCR4 y su ligando, el factor 1 alfa derivado de células estromales. Esta inhibición evita las vías de señalización aguas abajo que están involucradas en la migración, proliferación y supervivencia celular. La alta afinidad del compuesto por CXCR4 lo convierte en un potente inhibidor de la entrada del VIH en las células y en un movilizador de células madre hematopoyéticas .
Comparación Con Compuestos Similares
AMD 3465 (hexahidrobrometo) se compara con otros antagonistas de CXCR4 como AMD 3100 y AMD 11070. Las principales diferencias incluyen:
Afinidad: AMD 3465 (hexahidrobrometo) tiene una mayor afinidad por CXCR4 en comparación con AMD 3100.
Selectividad: Exhibe una mayor selectividad para CXCR4, reduciendo los efectos fuera del objetivo.
Actividad Biológica: AMD 3465 (hexahidrobrometo) es más potente en la inhibición de la entrada del VIH y la movilización de células madre .
Compuestos similares incluyen:
- AMD 3100
- AMD 11070
- GENZ-644494
Estos compuestos comparten mecanismos de acción similares pero difieren en su afinidad, selectividad y potencia .
Actividad Biológica
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications as a therapeutic agent.
Synthesis of the Compound
The synthesis of N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine involves multi-step organic reactions that typically include:
- Formation of the pyridine moiety.
- Coupling with a tetrazacyclotetradecane derivative.
- Finalization through appropriate amination processes.
The detailed synthetic pathway has been documented in various studies focusing on similar compounds, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines using the MTT assay to determine its half-maximal inhibitory concentration (IC50). For example:
- A549 (Lung Cancer) : IC50 values were reported to be comparable to established drugs like sorafenib.
- HCT-116 (Colorectal Cancer) : The compound exhibited significant antiproliferative effects.
The structure-activity relationship analysis indicates that modifications on the pyridine ring significantly affect its potency against cancer cells. The presence of specific functional groups enhances interaction with molecular targets involved in cancer proliferation pathways.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of key signaling pathways such as Raf/MEK/ERK.
- Induction of apoptosis in cancer cells through activation of caspases and modulation of BRAF protein interactions.
Study 1: Antiproliferative Effects
A study conducted on a series of derivatives similar to N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine demonstrated significant antiproliferative activity across various cancer cell lines. The results indicated that structural modifications could lead to enhanced activity and selectivity towards cancer cells while minimizing effects on normal cells .
Study 2: Structure–Activity Relationship (SAR)
Research into SAR revealed that compounds with electron-donating groups at specific positions on the aromatic rings showed increased potency against tumor cell lines. This finding suggests that optimizing electronic properties can be crucial in developing more effective anticancer agents .
Comparative Biological Activity Table
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
N-(pyridin-2-ylmethyl)-... | A549 | 2.39 ± 0.10 | Inhibition of Raf/MEK/ERK pathway |
Sorafenib | A549 | 2.12 ± 0.18 | BRAF inhibition |
N-(pyridin... | HCT-116 | 3.90 ± 0.33 | Apoptosis induction |
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBIBDGWDRBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Br6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.